molecular formula C16H18N2O B14471699 N-[2-(Methylamino)ethyl]-N-phenylbenzamide CAS No. 67614-22-6

N-[2-(Methylamino)ethyl]-N-phenylbenzamide

Katalognummer: B14471699
CAS-Nummer: 67614-22-6
Molekulargewicht: 254.33 g/mol
InChI-Schlüssel: RYKBZZIFRMCORR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(Methylamino)ethyl]-N-phenylbenzamide is an organic compound with the molecular formula C10H16N2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzamide group attached to a methylaminoethyl chain, which contributes to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Methylamino)ethyl]-N-phenylbenzamide typically involves the reaction of N-methyl-N-[2-(methylamino)ethyl]aniline with benzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(Methylamino)ethyl]-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[2-(Methylamino)ethyl]-N-phenylbenzoic acid, while reduction could produce N-[2-(Methylamino)ethyl]-N-phenylbenzylamine .

Wissenschaftliche Forschungsanwendungen

N-[2-(Methylamino)ethyl]-N-phenylbenzamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[2-(Methylamino)ethyl]-N-phenylbenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, which is the basis for its therapeutic effects. The compound’s ability to interact with protein kinases and other enzymes makes it a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[2-(Methylamino)ethyl]formamide
  • N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide
  • N-[2-(Methylamino)ethyl]isoquinoline-5-sulfonamide

Uniqueness

N-[2-(Methylamino)ethyl]-N-phenylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits a unique combination of reactivity and selectivity, making it particularly useful in targeted biochemical applications .

Eigenschaften

CAS-Nummer

67614-22-6

Molekularformel

C16H18N2O

Molekulargewicht

254.33 g/mol

IUPAC-Name

N-[2-(methylamino)ethyl]-N-phenylbenzamide

InChI

InChI=1S/C16H18N2O/c1-17-12-13-18(15-10-6-3-7-11-15)16(19)14-8-4-2-5-9-14/h2-11,17H,12-13H2,1H3

InChI-Schlüssel

RYKBZZIFRMCORR-UHFFFAOYSA-N

Kanonische SMILES

CNCCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.